molecular formula C22H28N4O5S B2478730 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 872975-96-7

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2478730
CAS RN: 872975-96-7
M. Wt: 460.55
InChI Key: GLLOLDHWNOLMRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand in copper-catalyzed coupling reactions. It facilitates the coupling of (hetero)aryl halides with 1-alkynes at relatively low temperatures, leading to the formation of internal alkynes with great diversity (Chen, Li, Xu, & Ma, 2023).

Structural and Computational Analysis

Studies on conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide revealed its crystallization in the monoclinic space group P21/c. Computational chemistry showed that symmetric molecules with syn and anti conformations have nearly identical energies. This research emphasizes the importance of hydrogen bonding in the molecular packing of this compound (Jotani et al., 2016).

Magnetic Anisotropy Correlation

Systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to subtle variations in the CoN4 coordination geometry in a series of cobalt(ii) complexes. Magnetic studies show that the axial zero-field splitting parameter (D) is subtly correlated with the coordination geometric variation, affecting the uniaxial magnetic anisotropy (Wu et al., 2019).

Synthesis and Structural Characterization

A study focusing on the synthesis and structural characterization of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide demonstrated the formation of a new complex [Cu(L2)(SCN)2(DMF)2]n. This complex, characterized by various spectroscopic methods, shows a chain structure and exhibits delicate N-H···O hydrogen bonding in its units (Kuai et al., 2014).

Antimycobacterial Activity

A study on the synthesis of N1-[1-[3-aryl-1-(pyridin-2, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazone derivatives found that some compounds exhibited in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo, Falagiani, Vio, & Banfi, 1999).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored .

properties

IUPAC Name

N'-(pyridin-3-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-15-10-16(2)20(17(3)11-15)32(29,30)26-8-5-9-31-19(26)14-25-22(28)21(27)24-13-18-6-4-7-23-12-18/h4,6-7,10-12,19H,5,8-9,13-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLOLDHWNOLMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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